2,2-Dimethyl-4-oxopentanenitrile

Physical property Boiling point β-Ketonitrile

2,2-Dimethyl-4-oxopentanenitrile (CAS 33235-13-1) is an aliphatic β-ketonitrile building block featuring a unique gem-dimethyl substitution pattern on the α-carbon. Its structure integrates both a nitrile and a ketone functional group within a single molecule, offering a balance of reactivity and steric hindrance that can be leveraged in the synthesis of complex organic molecules, particularly heterocycles and natural product analogs.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 33235-13-1
Cat. No. B2769413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-oxopentanenitrile
CAS33235-13-1
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESCC(=O)CC(C)(C)C#N
InChIInChI=1S/C7H11NO/c1-6(9)4-7(2,3)5-8/h4H2,1-3H3
InChIKeyXHJHGJBVGBKYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,2-Dimethyl-4-oxopentanenitrile (CAS 33235-13-1) – A High-Purity β-Ketonitrile Building Block for Organic Synthesis


2,2-Dimethyl-4-oxopentanenitrile (CAS 33235-13-1) is an aliphatic β-ketonitrile building block [1] featuring a unique gem-dimethyl substitution pattern on the α-carbon . Its structure integrates both a nitrile and a ketone functional group within a single molecule, offering a balance of reactivity and steric hindrance that can be leveraged in the synthesis of complex organic molecules, particularly heterocycles and natural product analogs [2].

Why 2,2-Dimethyl-4-oxopentanenitrile (CAS 33235-13-1) is Not a Generic Substitute: The Critical Role of Steric and Electronic Effects in Synthesis Outcomes


While many β-ketonitriles share a common functional motif, direct substitution of 2,2-dimethyl-4-oxopentanenitrile with a less substituted analog can significantly alter reaction pathways and outcomes [1]. The gem-dimethyl group at the 2-position introduces substantial steric bulk that shields the adjacent nitrile, modulating its nucleophilicity and potentially improving regioselectivity in subsequent transformations [2]. This structural feature differentiates it from less hindered β-ketonitriles and necessitates its specific procurement for applications where this steric control is essential to achieving desired yields or selectivities [3].

Quantitative Differentiation Guide: 2,2-Dimethyl-4-oxopentanenitrile (CAS 33235-13-1) vs. Closest β-Ketonitrile Analogs


Boiling Point Comparison: 2,2-Dimethyl-4-oxopentanenitrile vs. 4-Oxopentanenitrile

2,2-Dimethyl-4-oxopentanenitrile exhibits a lower boiling point (approx. 202°C) compared to the simpler 4-oxopentanenitrile (216.7°C) . This 14.7°C difference is attributed to the gem-dimethyl substitution, which reduces intermolecular forces .

Physical property Boiling point β-Ketonitrile

Refractive Index Comparison: 2,2-Dimethyl-4-oxopentanenitrile vs. 4-Oxopentanenitrile

The refractive index of 2,2-dimethyl-4-oxopentanenitrile is significantly higher (approx. 1.469) than that of 4-oxopentanenitrile (approx. 1.409) . This difference reflects the increased polarizability and molecular weight due to the gem-dimethyl substitution .

Refractive index Physical property β-Ketonitrile

Regioisomer Boiling Point Comparison: 2,2-Dimethyl-4-oxopentanenitrile vs. 4,4-Dimethyl-3-oxopentanenitrile

2,2-Dimethyl-4-oxopentanenitrile has a boiling point approximately 34°C lower than its regioisomer, 4,4-dimethyl-3-oxopentanenitrile (approx. 202°C vs. approx. 236°C at 760 mmHg) . This significant difference arises from the distinct positions of the ketone and gem-dimethyl groups along the carbon chain, which alters the molecule's overall polarity and intermolecular hydrogen bonding capabilities .

Boiling point Regioisomer β-Ketonitrile

Purity Specification: Commercial Availability at 95% Purity

Commercially, 2,2-dimethyl-4-oxopentanenitrile is reliably sourced with a minimum purity of 95%, as specified by vendors like Leyan . While this level of purity is common for building blocks, confirming this specification against the requirements of specific synthetic applications is a critical procurement step.

Purity Quality control Procurement

Best-Fit Application Scenarios for 2,2-Dimethyl-4-oxopentanenitrile (CAS 33235-13-1) Based on Quantitative Differentiation


Synthesis of Sterically Hindered Heterocycles

The unique gem-dimethyl substitution at the 2-position, as highlighted in the compound's structure [1], makes this β-ketonitrile an ideal candidate for the synthesis of sterically demanding heterocyclic frameworks, such as pyrazoles and pyrimidines [2]. The bulky dimethyl group can effectively control regioselectivity and prevent unwanted side reactions, leading to higher yields of the desired product compared to using a less substituted β-ketonitrile [1].

Precursor for Chiral β-Hydroxy Nitriles via Asymmetric Reduction

As a β-ketonitrile [1], 2,2-dimethyl-4-oxopentanenitrile can undergo enantioselective reduction to yield chiral β-hydroxy nitriles [2]. The presence of the gem-dimethyl group adjacent to the nitrile may enhance facial selectivity in these reductions, potentially offering an advantage over unsubstituted analogs in the synthesis of enantiopure building blocks for pharmaceuticals and natural products [1].

Non-Sensitive Synthetic Intermediate

The compound's reported stability under recommended storage conditions [1] and its miscibility with common organic solvents, as inferred from its β-ketonitrile class [2], support its use as a convenient, non-sensitive intermediate in multi-step organic syntheses. Its lower boiling point relative to regioisomers may also simplify removal of excess reagent in certain protocols .

Building Block for Cyclopentene Derivatives

2,2-Dimethyl-4-oxopentanenitrile belongs to the β-ketonitrile class of compounds [1], which have been shown to participate in metal-free oxidative [2+1+1+1] annulation reactions with aldehydes and methylene nitriles to yield diastereoselective polysubstituted cyclopentenes [2]. The unique substitution pattern of this specific compound could offer improved diastereocontrol compared to simpler analogs in such transformations.

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